![molecular formula C27H29N5O2 B2937057 3-cinnamyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-39-2](/img/structure/B2937057.png)
3-cinnamyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-cinnamyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H29N5O2 and its molecular weight is 455.562. The purity is usually 95%.
BenchChem offers high-quality 3-cinnamyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cinnamyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Affinity and Pharmacological Evaluation
Studies have explored derivatives of purine-2,6-dione, focusing on the modification of hydrophobic substituents and the elongation of linkers between core structures and arylpiperazine, aiming at identifying potent ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). These compounds display potential psychotropic activity, with some derivatives showing antidepressant-like and anxiolytic-like effects in animal models. This indicates a promising avenue for the design of new therapeutic agents targeting multiple serotonin receptors to treat psychiatric disorders (Chłoń-Rzepa et al., 2013).
DNA Nuclease Activity
Transition metal complexes involving derivatives of Knoevenagel condensate Schiff base, synthesized from related compounds, have shown significant DNA binding and cleavage activity. These complexes exhibit antimicrobial properties and engage in DNA interaction via intercalation mode, suggesting potential applications in developing novel antimicrobial agents and in studying DNA interactions (Pandiyan & Raman, 2016).
Antidepressant and Anxiolytic Properties
Derivatives of 1H,3H-pyrimido[2,1-f]purine-2,4-dione, particularly those involving arylpiperazine, have shown high affinity for 5-HT1A and alpha receptors. These compounds, through in vivo functional tests, have been identified as potent pre- and postsynaptic 5-HT1A receptor antagonists, exhibiting significant anxiolytic-like and antidepressant-like activities. This highlights their potential in developing new treatments for anxiety and depression disorders (Jurczyk et al., 2004).
Anti-inflammatory Activity
The synthesis of substituted analogues based on 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones has yielded compounds with notable anti-inflammatory activity in the adjuvant-induced arthritis rat model. This indicates their potential as a novel class of anti-inflammatory agents, with some derivatives showing comparability in potency to naproxen while lacking gastric ulcer inducing potential and ocular toxicity, suggesting a favorable safety profile (Kaminski et al., 1989).
properties
IUPAC Name |
9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O2/c1-18-16-31(22-13-12-19(2)20(3)15-22)26-28-24-23(32(26)17-18)25(33)30(27(34)29(24)4)14-8-11-21-9-6-5-7-10-21/h5-13,15,18H,14,16-17H2,1-4H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGSSKNXCBSWOM-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C5=CC(=C(C=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C5=CC(=C(C=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cinnamyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

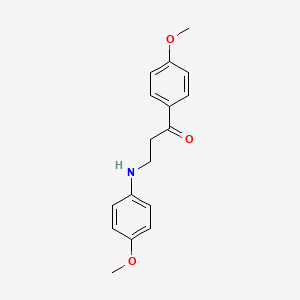
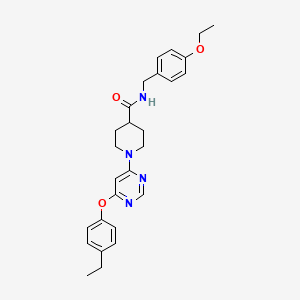
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyanophenyl)amino]acetamide](/img/structure/B2936977.png)
![1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2936978.png)

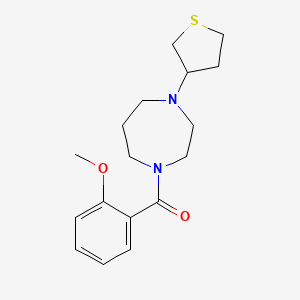

![6-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide](/img/structure/B2936983.png)
![4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}-3,5-dimethyl-1,2-oxazole](/img/structure/B2936984.png)
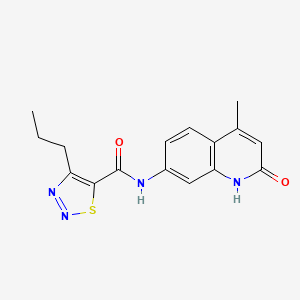
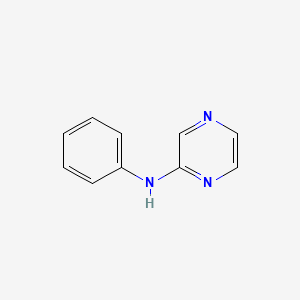
![N-[(5-{[2-(benzylamino)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2936991.png)

